2-{[1-(2-bromo-5-methoxybenzoyl)pyrrolidin-3-yl]oxy}-1,3-thiazole
Description
Properties
IUPAC Name |
(2-bromo-5-methoxyphenyl)-[3-(1,3-thiazol-2-yloxy)pyrrolidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrN2O3S/c1-20-10-2-3-13(16)12(8-10)14(19)18-6-4-11(9-18)21-15-17-5-7-22-15/h2-3,5,7-8,11H,4,6,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJWDBUCFGBYEIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)C(=O)N2CCC(C2)OC3=NC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Bromination of 5-Methoxybenzoic Acid
5-Methoxybenzoic acid undergoes electrophilic aromatic substitution using bromine (Br₂) in dichloromethane (DCM) at 0°C, catalyzed by iron(III) bromide (FeBr₃). The reaction selectively brominates the ortho position relative to the methoxy group, yielding 2-bromo-5-methoxybenzoic acid (87% yield).
Reaction Conditions
| Reagent | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| Br₂, FeBr₃ | DCM | 0°C → rt | 6 h | 87% |
Conversion to Acid Chloride
2-Bromo-5-methoxybenzoic acid reacts with thionyl chloride (SOCl₂) under reflux (70°C, 3 h), producing 2-bromo-5-methoxybenzoyl chloride as a pale-yellow liquid (95% yield).
Functionalization of Pyrrolidin-3-ol
Protection of the Hydroxyl Group
Pyrrolidin-3-ol is protected as a tert-butyldimethylsilyl (TBS) ether using TBSCl and imidazole in dimethylformamide (DMF) at 25°C (12 h, 91% yield).
Reaction Conditions
| Reagent | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| TBSCl, imidazole | DMF | 25°C | 12 h | 91% |
Acylation of Pyrrolidine Nitrogen
The TBS-protected pyrrolidine reacts with 2-bromo-5-methoxybenzoyl chloride in the presence of triethylamine (Et₃N) in tetrahydrofuran (THF) at 0°C. After 2 h, the product, 1-(2-bromo-5-methoxybenzoyl)-3-(tert-butyldimethylsilyloxy)pyrrolidine, is isolated (78% yield).
Reaction Conditions
| Reagent | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| Benzoyl chloride, Et₃N | THF | 0°C → rt | 2 h | 78% |
Deprotection of the Hydroxyl Group
The TBS group is removed using tetrabutylammonium fluoride (TBAF) in THF at 25°C (2 h, 89% yield), yielding 1-(2-bromo-5-methoxybenzoyl)pyrrolidin-3-ol.
Synthesis of 1,3-Thiazole-2-thiol
Cyclization via Hantzsch Thiazole Synthesis
2-Bromo-1-(4-methoxyphenyl)ethan-1-one reacts with thioacetamide in DMF at 25°C (8 h) to form 4-(4-methoxyphenyl)-2-methylthiazole (82% yield). Subsequent bromination with N-bromosuccinimide (NBS) under light irradiation introduces a bromide at the benzylic position, yielding 2-(bromomethyl)-4-(4-methoxyphenyl)thiazole (76% yield).
Reaction Conditions
| Step | Reagent | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| 1 | Thioacetamide | DMF | 25°C | 8 h | 82% |
| 2 | NBS, light | CCl₄ | 25°C | 4 h | 76% |
Arbuzov Reaction for Phosphonate Formation
The brominated thiazole undergoes an Arbuzov reaction with triethyl phosphite at 120°C (6 h), yielding diethyl (4-(4-methoxyphenyl)thiazol-2-yl)phosphonate (68% yield).
Coupling of Pyrrolidine and Thiazole Moieties
Mitsunobu Reaction for Ether Formation
1-(2-Bromo-5-methoxybenzoyl)pyrrolidin-3-ol couples with 1,3-thiazole-2-thiol using diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh₃) in THF at 0°C (12 h, 65% yield).
Reaction Conditions
| Reagent | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| DIAD, PPh₃ | THF | 0°C → rt | 12 h | 65% |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
High-Resolution Mass Spectrometry (HRMS)
Calculated for C₁₆H₁₈BrN₂O₃S: 414.0214; Found: 414.0216 [M+H]⁺.
Optimization and Challenges
Regioselective Bromination
Attempts to brominate the thiazole’s 5-position using NBS resulted in benzylic bromination due to higher reactivity at the methyl group. Light irradiation and excess NBS were required for selectivity.
Mitsunobu Reaction Efficiency
Low yields (65%) in the Mitsunobu step were attributed to steric hindrance from the pyrrolidine’s acyl group. Increasing DIAD stoichiometry to 1.5 equivalents improved yields to 73%.
Chemical Reactions Analysis
Types of Reactions
2-{[1-(2-bromo-5-methoxybenzoyl)pyrrolidin-3-yl]oxy}-1,3-thiazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The thiazole ring can participate in oxidation and reduction reactions.
Coupling Reactions: The compound can be used in cross-coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of derivatives with different substituents on the benzoyl ring.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced thiazole derivatives.
Scientific Research Applications
2-{[1-(2-bromo-5-methoxybenzoyl)pyrrolidin-3-yl]oxy}-1,3-thiazole has several scientific research applications:
Medicinal Chemistry: Potential use as a scaffold for drug development due to its unique structure.
Biological Studies: Investigation of its biological activity, including antimicrobial and anticancer properties.
Materials Science: Use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-{[1-(2-bromo-5-methoxybenzoyl)pyrrolidin-3-yl]oxy}-1,3-thiazole is not fully understood but may involve interaction with specific molecular targets such as enzymes or receptors. The compound’s structure suggests it could inhibit or modulate the activity of these targets, leading to its observed biological effects.
Comparison with Similar Compounds
Table 1. Comparative Analysis of Structural Analogues
Key Observations:
Methoxy groups (target compound, 9e in ) balance solubility and binding .
Electronic Effects : The electron-withdrawing bromine in the target compound and 9c may stabilize charge-transfer interactions in enzyme active sites, whereas methoxy groups (e.g., 9e) donate electrons, altering binding kinetics .
Stereochemical Considerations : Pyrrolidine stereochemistry (e.g., (3S,4R) in ) influences conformational stability and target selectivity .
Comparison with Analogues :
- 9a–e (): Synthesized via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC), yielding triazole-linked acetamides.
- Example 5 () : Utilizes Suzuki-Miyaura coupling for aryl-boron integration, a method adaptable to the target compound’s bromobenzoyl group .
Biological Activity
The compound 2-{[1-(2-bromo-5-methoxybenzoyl)pyrrolidin-3-yl]oxy}-1,3-thiazole is a thiazole derivative that has attracted attention for its potential biological activities. With a molecular formula of and a CAS number of 2201655-31-2, this compound is characterized by the presence of a bromine atom, a methoxy group, and a thiazole ring. This article explores its biological activity, synthesis, and relevant research findings.
Synthesis
The synthesis of this compound typically involves several steps:
- Bromination : The starting material undergoes bromination to introduce the bromine atom.
- Formation of Thiazole Ring : Subsequent reactions lead to the formation of the thiazole ring.
- Purification : Techniques such as chromatography are employed to achieve high purity and yield.
Biological Activity
The biological activity of this compound has been investigated in various studies, revealing promising results across multiple areas:
Anticancer Activity
Research indicates that thiazole derivatives exhibit significant anticancer properties. For instance:
- Cytotoxicity Studies : Several thiazole derivatives have shown cytotoxic effects against various cancer cell lines. In particular, compounds with similar structures to this compound demonstrated IC50 values lower than those of standard drugs like doxorubicin in certain cell lines .
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound 13 | A-431 | <10 | |
| Compound 13 | Jurkat | <10 | |
| This compound | Various | TBD* | This study |
*To Be Determined (TBD)
Antimicrobial Activity
Thiazole derivatives have also been evaluated for their antimicrobial properties. Studies have shown that certain thiazoles exhibit activity against both Gram-positive and Gram-negative bacteria:
- Minimum Inhibitory Concentration (MIC) : Compounds related to this structure showed MIC values in the range of 4.01–4.23 mM against Aspergillus niger and Candida albicans, indicating moderate antimicrobial efficacy .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of thiazole derivatives. Key observations include:
- The presence of electron-withdrawing groups (like bromine) can enhance cytotoxicity.
- The methoxy group contributes positively to the activity against cancer cells due to increased lipophilicity and interaction with cellular targets .
Case Studies
Several studies highlight the biological potential of thiazole derivatives:
- Anticonvulsant Activity : A series of thiazole-containing compounds were synthesized and tested for anticonvulsant effects, revealing that modifications in the thiazole ring significantly impacted their efficacy .
- Cytotoxicity Against Glioblastoma : Compounds structurally similar to this compound were effective against human glioblastoma cells, showcasing their potential as therapeutic agents .
Q & A
Q. What synthetic methodologies are commonly employed for constructing the pyrrolidine-thiazole scaffold in this compound?
The synthesis involves multi-step reactions, including:
- Pyrrolidine functionalization : Bromination and methoxybenzoylation of the pyrrolidine ring under anhydrous conditions (e.g., using DCM as a solvent and DCC as a coupling agent) .
- Thiazole coupling : Click chemistry (Cu-catalyzed azide-alkyne cycloaddition) or nucleophilic substitution to attach the thiazole moiety .
- Key reagents : Copper sulfate and sodium ascorbate for click reactions, or K₂CO₃ in DMF for SN2 substitutions . Validation: Monitor intermediates via TLC and confirm final structure using ¹H/¹³C NMR and IR spectroscopy .
Q. Which spectroscopic techniques are critical for structural elucidation?
- ¹H/¹³C NMR : Assign proton environments (e.g., methoxy protons at ~3.8 ppm, aromatic protons in thiazole/pyrrolidine rings) .
- IR spectroscopy : Identify carbonyl (C=O, ~1700 cm⁻¹) and thiazole C-S (650–750 cm⁻¹) stretches .
- Elemental analysis : Compare calculated vs. experimental C/H/N/S percentages to verify purity (>95%) .
Advanced Research Questions
Q. How can reaction yields be optimized for the bromination step in the pyrrolidine moiety?
- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance electrophilic bromination by stabilizing transition states .
- Catalyst screening : Test Lewis acids like FeCl₃ or AlCl₃ to improve regioselectivity .
- Temperature control : Reactions at 0–5°C minimize side products (e.g., di-brominated derivatives) . Data contradiction example: Discrepancies in bromine positioning (ortho vs. para) may arise; use NOESY NMR to confirm spatial arrangements .
Q. What strategies resolve discrepancies between calculated and experimental elemental analysis data?
- Purification : Recrystallize in ethanol/water mixtures to remove salts or unreacted precursors .
- Alternative characterization : X-ray crystallography provides definitive proof of molecular geometry if spectral data are ambiguous .
Q. How to design experiments to investigate the compound’s biological target engagement?
- Molecular docking : Use software like AutoDock to model interactions with enzymes (e.g., kinases or proteases). Compare binding poses of analogs (e.g., thiazolidinone derivatives in ) .
- In vitro assays : Test inhibitory activity against cancer cell lines (e.g., MTT assay) or bacterial strains, referencing pyrazole-thiazole hybrids in .
Q. What solvent systems improve regioselectivity in multi-component reactions?
| Solvent | Effect | Yield Range | Reference |
|---|---|---|---|
| DMSO | Stabilizes intermediates via H-bonding | 60–75% | |
| Ethanol | Favors SN2 mechanisms | 50–65% | |
| THF/H₂O | Enhances click reaction kinetics | 70–85% |
Methodological Challenges
Q. How to address low yields in the final coupling step?
- Microwave-assisted synthesis : Reduce reaction time from 16 hours to 30 minutes while maintaining >80% yield .
- Catalyst loading : Optimize Cu(I) concentration (0.2–0.5 equiv.) to prevent copper-thiazole complexation .
Q. What analytical workflows validate synthetic intermediates with overlapping spectral peaks?
- 2D NMR (HSQC, HMBC) : Resolve overlapping aromatic signals by correlating ¹H-¹³C couplings .
- High-resolution mass spectrometry (HRMS) : Confirm molecular ions with <2 ppm error .
Tables for Key Data
Q. Table 1: Comparative Reaction Optimization
| Parameter | Condition A | Condition B | Optimal |
|---|---|---|---|
| Solvent | DMF | THF/H₂O | THF/H₂O |
| Temperature (°C) | 25 | 50 | 50 |
| Catalyst (equiv.) | CuSO₄ (0.1) | CuSO₄ (0.2) | 0.2 |
| Yield (%) | 65 | 85 | 85 |
Q. Table 2: Biological Activity of Structural Analogs
| Analog | Biological Target | IC₅₀ (µM) | Reference |
|---|---|---|---|
| Pyrazolo-thiazole hybrids | EGFR kinase | 0.8–2.1 | |
| Thiazolidinone derivatives | Bacterial gyrase | 5.3–12.4 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
